3-Methoxycinnamic acid

Overview

Description

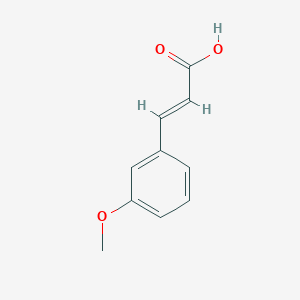

3-Methoxycinnamic acid (3-MCA), chemically known as (2E)-3-(3-methoxyphenyl)propenoic acid (C₁₀H₁₀O₃; molecular weight 178.19 g/mol), is a naturally occurring aromatic acid with a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring . It is structurally related to cinnamic acid but distinguished by its substitution pattern, which confers unique physicochemical and biological properties. The compound has garnered attention for its diverse pharmacological activities, including:

- Anticancer Potential: Derivatives of 3-MCA, particularly phospholipid conjugates, exhibit potent antiproliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) .

- Anti-Biofilm and Anti-Virulence Activity: 3-MCA inhibits quorum sensing in Agrobacterium tumefaciens, reducing biofilm formation and virulence factor production .

- Enzymatic Synthesis: Biotechnological methods using lipases (e.g., Novozym 435) enable efficient incorporation of 3-MCA into structured phospholipids, achieving yields up to 48% .

Preparation Methods

Traditional Synthetic Routes

Knoevenagel Condensation

The Knoevenagel condensation remains the most widely used method for synthesizing 3-methoxycinnamic acid. This reaction involves the base-catalyzed condensation of m-methoxybenzaldehyde with malonic acid.

Procedure :

-

Reactants : m-Methoxybenzaldehyde (1.361 g), malonic acid (3 mL), pyridine (1 g).

-

Solvent : Dimethylbenzene (20 mL).

-

Conditions : Stirring at room temperature for 30 minutes, followed by heating at 80°C for 2 hours .

Mechanism :

The reaction proceeds through a nucleophilic attack by the enolate of malonic acid on the carbonyl carbon of m-methoxybenzaldehyde, forming a β-keto acid intermediate. Subsequent decarboxylation yields the trans-cinnamic acid derivative .

Table 1: Optimization of Knoevenagel Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | Maximal |

| Catalyst (Pyridine) | 1 g | 93.9% |

| Reaction Time | 2 hours | 91–94% |

Perkin Reaction

The Perkin reaction offers an alternative pathway, though it is less commonly employed due to lower yields.

Procedure :

-

Reactants : m-Methoxybenzaldehyde, acetic anhydride.

-

Catalyst : Sodium acetate.

-

Conditions : Reflux at 150°C for 4–6 hours.

-

Yield : 65–70% after acid workup.

Limitations :

-

Requires harsh conditions (high temperatures).

-

Byproducts include polycyclic aromatics, complicating purification .

Green Chemistry Approaches

Solvent-Free Knoevenagel Condensation

Recent advancements emphasize solvent-free conditions to reduce environmental impact.

Procedure :

-

Reactants : m-Methoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv).

-

Catalyst : Ammonium acetate (10 mol%).

Advantages :

-

Eliminates volatile organic solvents.

-

Reduces reaction time by 50% compared to traditional methods .

Table 2: Comparative Analysis of Catalysts

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| Pyridine | 93.9 | 2 hours |

| Ammonium Acetate | 88 | 1 hour |

| Piperidine | 78 | 3 hours |

Enzymatic Synthesis

Enzymatic methods using lipases have been explored for niche applications requiring high stereoselectivity.

Procedure :

-

Substrate : 3-Methoxycinnamoyl methyl ester.

-

Enzyme : Candida antarctica lipase B (CAL-B).

Challenges :

Industrial-Scale Production

Catalytic Hydrogenation-Oxidation

A two-step process optimized for large-scale manufacturing:

Step 1: Hydrogenation

-

Reactant : 3-Methoxybenzaldehyde.

-

Catalyst : Pd/C (5 wt%).

-

Conditions : H₂ (50 psi), 100°C, 6 hours.

-

Intermediate : 3-Methoxyhydrocinnamic alcohol (yield: 95%).

Step 2: Oxidation

-

Oxidizing Agent : KMnO₄ in acidic medium.

-

Conditions : 80°C, 4 hours.

-

Final Yield : 89%.

Table 3: Industrial Method Efficiency

| Metric | Hydrogenation | Oxidation |

|---|---|---|

| Yield | 95% | 89% |

| Purity | 98% | 97% |

| Throughput (kg/day) | 500 | 450 |

Critical Analysis of Methodologies

Yield vs. Sustainability Trade-offs

-

Traditional Knoevenagel : Highest yields (93.9%) but relies on toxic pyridine .

-

Green Knoevenagel : Lower yields (88%) but eliminates solvents and reduces energy input .

-

Industrial Hydrogenation : Balances yield (89%) and scalability but involves hazardous oxidants.

Purification Challenges

-

Recrystallization : Standard method using methanol/ethanol mixtures achieves >98% purity .

-

Chromatography : Reserved for enzymatic products due to high costs .

Emerging Innovations

Microwave-Assisted Synthesis

Flow Chemistry Systems

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methoxybenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield 3-methoxyhydrocinnamic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxyhydrocinnamic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

3-Methoxycinnamic acid has shown promising anticancer activities. A study demonstrated that 3-OMe-CA can inhibit the proliferation of leukemia cells, exhibiting a potency significantly higher than that of the unmodified acid. At a concentration of 30.5 μM, it was found to be 11-fold more effective than free 3-OMe-CA and displayed lower toxicity towards normal cells . This suggests potential use in cancer therapies, particularly in developing targeted treatments.

1.2 Neuroprotective Effects

Research indicates that 3-OMe-CA has neuroprotective properties, which may benefit conditions such as Alzheimer's disease. In animal studies, it improved cognitive functions and spatial memory markers while regulating acetylcholinesterase (AChE) activity . This positions 3-OMe-CA as a candidate for neurotherapeutic development.

Nutraceutical Applications

2.1 Antioxidant Activity

The compound exhibits strong antioxidant properties, making it valuable in nutraceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its health-promoting effects, which are crucial in dietary supplements designed to enhance overall wellness .

2.2 Anti-inflammatory Effects

this compound has been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, providing potential benefits in treating chronic inflammatory diseases . This application is particularly relevant for developing functional foods that can help manage inflammation.

Food Industry Applications

3.1 Preservation and Flavoring Agent

Due to its antioxidant properties, 3-OMe-CA is explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life of various food items while maintaining flavor integrity . The compound's incorporation into food matrices could provide a dual benefit of preservation and health enhancement.

Biochemical Research Applications

4.1 Enzymatic Modifications

Recent studies have focused on the enzymatic production of 3-methoxycinnamoylated phospholipids, which demonstrated enhanced biological activity compared to their unmodified counterparts . This research opens avenues for creating novel biocompatible materials with applications in drug delivery systems.

Summary Table of Applications

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving leukemia cell lines, researchers treated cells with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell proliferation, establishing a foundation for further exploration into its use as an adjunct therapy in oncology .

Case Study 2: Neuroprotective Effects in Animal Models

In experiments with rat models exhibiting cognitive dysfunction, administration of 3-OMe-CA resulted in significant improvements in memory performance metrics compared to control groups. The study highlighted the compound's potential role in preventing neurodegeneration associated with aging .

Mechanism of Action

The mechanism of action of 3-methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Antiproliferative Activity: It can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis.

Anti-inflammatory Activity: this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of cinnamic acid derivatives is highly dependent on substitution patterns. Key structural analogs of 3-MCA include:

Anticancer Activity

- 3-MCA Derivatives : Phosphatidylcholine conjugates (e.g., 1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine) show IC₅₀ values 2–3 times lower than cinnamic acid derivatives against LoVo cells, indicating higher potency .

- Ferulic Acid : Exhibits stronger anti-angiogenic effects due to hydroxyl group-mediated antioxidant activity, but 3-MCA remains a viable chemopreventive candidate .

Antifungal Activity

Metabolic Effects

- 3-MCA vs. Cinnamic Acid : 3-MCA-phospholipid conjugates increase insulin-stimulated glucose uptake by 60% in adipocytes, outperforming unmodified cinnamic acid (30% increase) .

Key Research Findings and Implications

Structure-Activity Relationships :

- The 3-methoxy group enhances lipid solubility and membrane permeability compared to hydroxylated analogs like ferulic acid, improving bioavailability .

- Para-substituted derivatives (e.g., 4-MCA) exhibit stronger antifungal activity, while meta-substitution (3-MCA) favors metabolic and anticancer applications .

Biotechnological Advancements: Enzymatic acidolysis with Novozym 435 optimizes 3-MCA incorporation into phospholipids (30% enzyme load, 1:15 substrate ratio, 4-day reaction), surpassing chemical synthesis in efficiency .

Therapeutic Potential: 3-MCA derivatives are promising adjuvants in cancer therapy and metabolic disorder management, with reduced toxicity compared to conventional drugs .

Biological Activity

3-Methoxycinnamic acid (3-MCA) is a methoxylated derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, antidiabetic, anticancer, and neuroprotective effects. This article reviews the current research findings on the biological activities of 3-MCA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 3-position of the cinnamic acid structure. Its chemical formula is , and it is known for its relatively high bioavailability due to the methoxy substitution, which enhances its absorption and metabolic stability.

1. Antidiabetic Activity

Research has demonstrated that 3-MCA exhibits potent antidiabetic properties. It has been shown to stimulate insulin secretion from pancreatic β-cells and improve glucose metabolism. A study indicated that 3-MCA has an IC50 value of against α-glucosidase, making it a strong inhibitor compared to other derivatives .

Table 1: Antidiabetic Activity of this compound

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | Noncompetitive inhibition of α-glucosidase | |

| Reference Compound | Control for comparison |

2. Neuroprotective Effects

3-MCA has demonstrated neuroprotective activity in various models of neurodegeneration. It has been shown to improve cognitive function and memory in animal studies by regulating acetylcholinesterase (AChE) activity and reducing oxidative stress . The compound's ability to inhibit nitric oxide production also contributes to its neuroprotective effects.

Case Study: Neuroprotective Effects in Alzheimer’s Model

In an aluminum-induced dementia model, treatment with 3-MCA significantly improved spatial memory markers and reduced AChE activity . These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.

3. Anticancer Properties

The anticancer potential of 3-MCA has been explored in several studies, where it exhibited cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in cancer cells through multiple pathways, including the modulation of pro-apoptotic and anti-apoptotic factors .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

4. Hepatoprotective Activity

Studies have reported that 3-MCA possesses hepatoprotective properties, particularly against liver damage induced by toxins such as carbon tetrachloride (CCl4). The compound improved liver enzyme profiles and reduced oxidative stress markers in animal models .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-methoxycinnamic acid, and how are they experimentally determined?

- Methodological Approach :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary melting point apparatus. Reported values range from 116–119°C .

- Solubility : Assess solubility in solvents like methanol (near-transparent solubility) via gravimetric analysis or UV-Vis spectroscopy .

- Thermodynamic Data : Enthalpy of fusion (ΔHfus) is measured using calorimetry (e.g., 22.58 kJ/mol at 390.5 K) .

- pKa : Determine via potentiometric titration (pK₁ = 4.376 at 25°C) .

Q. How is this compound synthesized and purified for laboratory use?

- Synthetic Routes :

- Base-mediated condensation of 3-methoxybenzaldehyde with malonic acid (Knoevenagel reaction) under reflux .

- Enzymatic acidolysis using lipases (e.g., with phosphatidylcholine) to produce functionalized lipids .

- Purification : Recrystallization in methanol or ethanol, followed by vacuum filtration and characterization via HPLC or NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ ~ 280 nm) for purity assessment .

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1680 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify regiochemistry (e.g., trans-configuration doublet at δ 6.3–7.8 ppm) .

Advanced Research Questions

Q. How can researchers optimize enzymatic reactions involving this compound (e.g., lipase-catalyzed acidolysis)?

- Experimental Design :

- Variables : Temperature (30–60°C), reaction time (12–48 hr), enzyme loading (5–20% w/w), and molar ratio of substrates (e.g., phosphatidylcholine to this compound) .

- DOE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between variables and maximize yield .

- Analysis : Monitor conversion via TLC or HPLC, and validate using <sup>31</sup>P NMR for phospholipid derivatives .

Q. What structural features of this compound influence its bioactivity, and how can contradictions in structure-activity data be resolved?

- Key Structural Insights :

- The meta-methoxy group enhances antiproliferative activity against cancer cells (e.g., HT-29), while regioisomers (e.g., 3-hydroxy-4-methoxycinnamic acid) show reduced potency (EC₅₀ > 420 μM) .

- Hydrogen-bond donors (e.g., para-hydroxyl in p-coumaric acid) are critical for biosensor binding affinity .

- Resolving Data Conflicts :

- Compare in vitro assays (e.g., cell viability vs. enzyme inhibition) under standardized conditions.

- Use molecular docking to simulate interactions with target proteins (e.g., kinases or receptors) .

Q. How should researchers handle stability and reactivity challenges during storage and experimentation?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Incompatibilities : Avoid strong acids/bases, oxidizing agents (e.g., H₂O₂), and elevated temperatures (>100°C) to minimize decomposition .

- Safety : Follow GHS guidelines (H315/H319/H335 codes) for skin/eye irritation and respiratory protection (use fume hoods) .

Q. What strategies are effective for resolving discrepancies in reported thermodynamic data (e.g., melting points)?

- Calibration : Validate instruments (e.g., DSC) with reference standards (e.g., indium).

- Sample Purity : Ensure >99% purity via HPLC before measurement. Contaminants (e.g., residual solvents) can depress melting points .

- Literature Cross-Validation : Compare data from peer-reviewed sources (e.g., NIST WebBook ) and avoid non-curated databases.

Q. Methodological Considerations

Q. How can researchers design a robust protocol for quantifying this compound in complex matrices (e.g., biological samples)?

- Extraction : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges .

- Quantification :

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 179 → 135) for sensitivity .

- Validation : Assess recovery (>90%), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects .

Q. What computational tools are available to predict the reactivity of this compound in novel reactions?

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic routes using reaction databases .

- DFT Calculations : Model transition states for reactions (e.g., esterification) using Gaussian or ORCA software .

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPNXAULYJPXEH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875904 | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-04-3, 17570-26-2 | |

| Record name | trans-3-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, m-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3-Methoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.